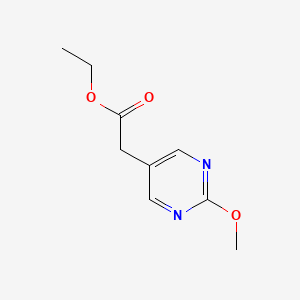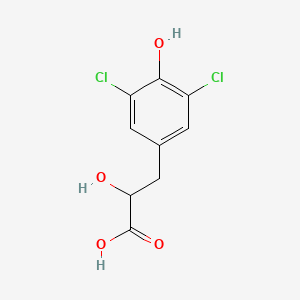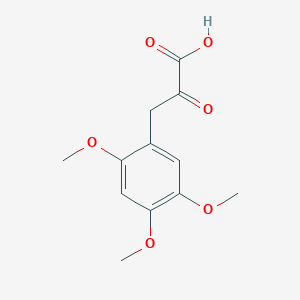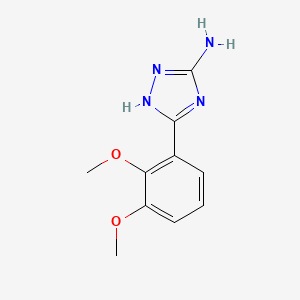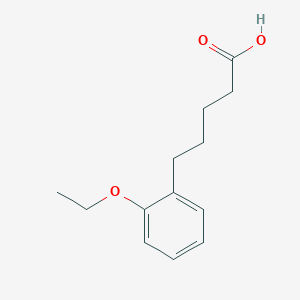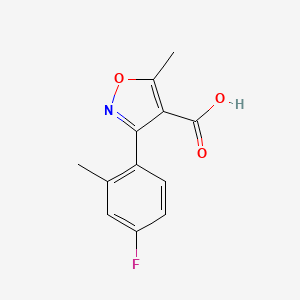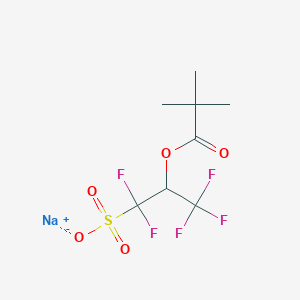![molecular formula C7H13N5 B13686034 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine is a heterocyclic compound featuring a pyrazole ring substituted with a guanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine can be synthesized through the reaction of 1,3-dimethyl-5-pyrazolone with guanidine derivatives. The reaction typically involves the use of solvents such as ethanol or methanol under reflux conditions . The process may also involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The guanidine group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
1-Phenyl-3-methyl-5-pyrazolone: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the guanidine group allows for versatile interactions with biological targets and diverse chemical reactivity .
Eigenschaften
Molekularformel |
C7H13N5 |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-[(2,5-dimethylpyrazol-3-yl)methyl]guanidine |
InChI |
InChI=1S/C7H13N5/c1-5-3-6(12(2)11-5)4-10-7(8)9/h3H,4H2,1-2H3,(H4,8,9,10) |
InChI-Schlüssel |
PJEHBNPWTMUUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CN=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)
